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Compound of Interest

Compound Name: Fmoc-Tyr(3-F,tBu)-OH

Cat. No.: B12414584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of

Fmoc-Tyr(3-F,tBu)-OH, a valuable building block in peptide synthesis for the development of

novel therapeutics. The introduction of a fluorine atom at the 3-position of the tyrosine ring and

a tert-butyl protecting group on the phenolic hydroxyl function offers unique properties for

peptide design, including enhanced metabolic stability and modified binding affinities.

Synthetic Strategy Overview
The synthesis of Fmoc-Tyr(3-F,tBu)-OH is a multi-step process that requires careful control of

reaction conditions and purification of intermediates. The overall strategy involves the initial

preparation of 3-fluoro-L-tyrosine, followed by a series of protection and deprotection steps to

selectively introduce the tert-butyl and Fmoc groups.
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Caption: Overall synthetic workflow for Fmoc-Tyr(3-F,tBu)-OH.
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Step 1: Synthesis of 3-Fluoro-L-tyrosine
The synthesis of 3-fluoro-L-tyrosine can be achieved through a multi-step sequence starting

from L-tyrosine. A common approach involves nitration, diazotization, fluorination (Balz-

Schiemann reaction), and subsequent reduction.

Protocol:

Nitration of L-Tyrosine: L-tyrosine is first nitrated at the 3-position using a mixture of nitric

acid and sulfuric acid at low temperatures.

Reduction of the Nitro Group: The resulting 3-nitro-L-tyrosine is then reduced to 3-amino-L-

tyrosine using a reducing agent such as hydrogen gas with a palladium catalyst.

Diazotization and Fluorination (Balz-Schiemann Reaction): The 3-amino-L-tyrosine is

diazotized with sodium nitrite in the presence of a non-aqueous acid like tetrafluoroboric

acid. The resulting diazonium salt is then thermally decomposed to yield 3-fluoro-L-tyrosine.

Step
Reactant
s

Reagents Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

Nitration L-Tyrosine
HNO₃,

H₂SO₄
- 0-5 2-4 70-80

Reduction
3-Nitro-L-

tyrosine
H₂, Pd/C Methanol 25 4-6 90-95

Fluorinatio

n

3-Amino-L-

tyrosine

NaNO₂,

HBF₄

Water/Etha

nol

0, then

heat
1, then 2 40-50

Step 2: Protection of Amino and Carboxyl Groups of 3-
Fluoro-L-tyrosine
To prevent unwanted side reactions during the O-tert-butylation step, the amino and carboxyl

groups of 3-fluoro-L-tyrosine must be protected. A common strategy is the formation of a methyl

ester and N-Boc protection.

Protocol:
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Esterification: 3-Fluoro-L-tyrosine is reacted with thionyl chloride in methanol to form the

methyl ester hydrochloride.

N-Boc Protection: The methyl ester is then reacted with di-tert-butyl dicarbonate (Boc₂O) in

the presence of a base like triethylamine to yield Boc-Tyr(3-F)-OMe.

Step Reactant Reagents Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

Esterificati

on

3-Fluoro-L-

tyrosine

SOCl₂,

Methanol
Methanol 0 to reflux 3-5 90-98

N-Boc

Protection

3-Fluoro-L-

tyrosine

methyl

ester

Boc₂O,

Et₃N

Dichlorome

thane
0-25 4-6 90-95

Step 3: O-tert-butylation of Protected 3-Fluoro-L-tyrosine
This is a critical step where the tert-butyl group is introduced onto the phenolic hydroxyl group.

The reaction is typically acid-catalyzed using isobutylene or tert-butanol.
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Caption: Mechanism of acid-catalyzed O-tert-butylation.

Protocol:

Dissolve Boc-Tyr(3-F)-OMe in a suitable solvent such as dichloromethane.

Add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst like

Amberlyst-15.

Cool the mixture to 0°C and bubble isobutylene gas through the solution, or add liquid

isobutylene. Alternatively, tert-butanol can be used as the tert-butyl source.

Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.

Quench the reaction with a mild base, such as sodium bicarbonate solution.

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography.

Reactant Reagents Solvent
Temperatur
e (°C)

Time (h)
Expected
Yield (%)

Boc-Tyr(3-F)-

OMe

Isobutylene,

H₂SO₄ (cat.)

Dichlorometh

ane
0-25 12-24 60-70

Step 4: Deprotection of Amino and Carboxyl Groups
The Boc and methyl ester protecting groups are removed to liberate the free amino acid

precursor for the final Fmoc protection step.

Protocol:

Saponification: The methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH)

in a mixture of tetrahydrofuran (THF) and water.

Acidic Deprotection: The Boc group is removed by treatment with an acid, such as

trifluoroacetic acid (TFA) in dichloromethane.

Step Reactant Reagents Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

Saponificat

ion

Boc-Tyr(3-

F,tBu)-OMe
LiOH THF/Water 0-25 2-4 90-95

Boc

Deprotectio

n

Boc-Tyr(3-

F,tBu)-OH
TFA

Dichlorome

thane
0-25 1-2 95-99

Step 5: Fmoc Protection of H-Tyr(3-F,tBu)-OH
The final step involves the protection of the free amino group with the Fmoc group.

Protocol:

Dissolve H-Tyr(3-F,tBu)-OH in a mixture of dioxane and aqueous sodium carbonate solution.
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Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise

to the amino acid solution at 0°C.

Allow the reaction to warm to room temperature and stir overnight.

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

Filter the solid, wash with water, and dry under vacuum.

The product can be further purified by recrystallization from a suitable solvent system, such

as ethyl acetate/hexanes.

Reactant Reagents Solvent
Temperatur
e (°C)

Time (h)
Typical
Yield (%)

H-Tyr(3-

F,tBu)-OH

Fmoc-OSu,

Na₂CO₃

Dioxane/Wat

er
0-25 12-16 85-95

Characterization Data
The final product, Fmoc-Tyr(3-F,tBu)-OH, and its intermediates should be characterized by

standard analytical techniques to confirm their identity and purity.

Compound
Molecular
Formula

Molecular
Weight

Expected ¹H
NMR signals
(ppm)

Expected ¹⁹F
NMR signals
(ppm)

Fmoc-Tyr(3-

F,tBu)-OH
C₂₈H₂₈FNO₅ 477.52

1.3-1.4 (s, 9H,

tBu), 2.9-3.2 (m,

2H, β-CH₂), 4.2-

4.6 (m, 3H, α-

CH, Fmoc-CH,

CH₂), 6.8-7.9 (m,

11H, Ar-H,

Fmoc-H)

-115 to -125
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Conclusion
The synthesis of Fmoc-Tyr(3-F,tBu)-OH is a challenging but achievable process for

experienced synthetic chemists. The protocols outlined in this guide provide a robust

framework for its preparation. Careful execution of each step and thorough purification of

intermediates are crucial for obtaining the final product in high yield and purity. This fluorinated

and protected tyrosine derivative is a valuable tool for the synthesis of modified peptides with

potentially enhanced therapeutic properties.

To cite this document: BenchChem. [Synthesis of Fmoc-Tyr(3-F,tBu)-OH: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12414584#synthesis-of-fmoc-tyr-3-f-tbu-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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